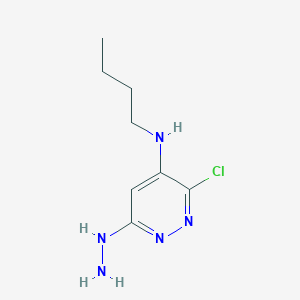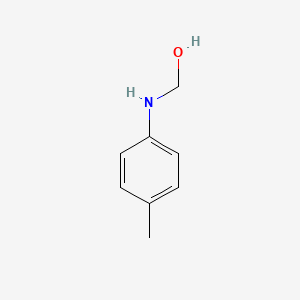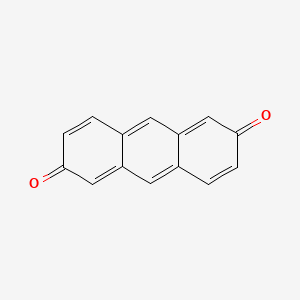
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with a butyl group, a chlorine atom, and a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridazine derivative, followed by the introduction of a butyl group through nucleophilic substitution. The final step involves the addition of a hydrazine group under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The compound can be reduced to modify the pyridazine ring or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and dyes.
Wirkmechanismus
The mechanism by which N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring and its substituents also play a role in modulating the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-6-hydrazinylpyridazine: Lacks the butyl group, which may affect its solubility and reactivity.
N-butyl-6-hydrazinylpyridazine: Similar structure but without the chlorine atom, leading to different chemical properties.
N-butyl-3-chloropyridazine: Lacks the hydrazine group, which significantly alters its biological activity.
Uniqueness
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
61261-46-9 |
|---|---|
Molekularformel |
C8H14ClN5 |
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(12-10)13-14-8(6)9/h5H,2-4,10H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
QBQMXVMQLWYBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=NN=C1Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
